4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
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Description
4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One of the notable applications of similar imidazole derivatives is in the field of corrosion inhibition. For instance, a study by Prashanth et al. (2021) explored the corrosion inhibition potential of various imidazole derivatives, including one bearing a hydroxyl group. This particular derivative exhibited significant corrosion inhibition efficiency, demonstrating a potential application for similar compounds in protecting metals against corrosion.
Pharmaceutical Research
Another significant application area is in pharmaceutical research. Compounds with a similar structure have been studied for their potential as receptor antagonists, which could be beneficial in treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy. For example, Ohta et al. (1996) synthesized a series of fused imidazole derivatives and evaluated their activity as serotonin (5-HT3) receptor antagonists, highlighting the therapeutic potential of such compounds.
Material Science and Chemistry
In material science, these compounds find applications in the synthesis and study of new materials. A study conducted by Ahmad et al. (2018) synthesized novel tetra substituted imidazoles and analyzed their properties using various techniques, including X-ray crystallography and spectroscopy. These compounds showed interesting properties, such as non-linear optical behavior, indicating their potential use in advanced materials.
Cancer Research
In cancer research, compounds with similar structures have been investigated for their potential to inhibit tumor growth and metastasis. A study by Kwon et al. (2015) synthesized a series of novel terpyridine-skeleton molecules and evaluated their biological activities, including their ability to inhibit topoisomerases, which are crucial for cancer cell proliferation.
Photophysics
In the field of photophysics, compounds like 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one are studied for their unique photophysical properties. For example, Behera et al. (2015) investigated the photophysical characteristics of similar compounds in various solvents, providing insights into their potential applications in optical materials and technologies.
properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-8-7-9-21(14-19)30-16-20(15-27(30)33)28-29-23-10-3-4-11-24(23)31(28)17-22(32)18-35-26-13-6-5-12-25(26)34-2/h3-14,20,22,32H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNPIBNQRZFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one |
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